Branched Isobutyramide versus Linear Pentanamide: Lipophilicity and Steric Bulk Comparison for 5-HT₄ Receptor Ligand Optimization
The isobutyramide side chain introduces a branched α-carbon with two methyl groups, conferring greater steric hindrance and a distinct lipophilicity profile compared to the linear n-pentanamide analog (CAS 851407-43-7). In the context of 1,2-dihydro-2-oxoquinoline 5-HT₄ ligands, the amide substituent directly influences receptor binding pocket complementarity and ADME properties [1]. The target compound's calculated XLogP3-AA is 2.7 [2], whereas the pentanamide analog, with an additional methylene unit, has a predicted XLogP3-AA of approximately 3.2 (class-level inference based on additive fragment contributions) [3]. This ~0.5 log unit difference corresponds to a ~3-fold difference in octanol-water partition coefficient, which can significantly affect membrane permeability and non-specific protein binding, critical parameters in CNS-targeted 5-HT₄ ligand programs [1].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.7 (PubChem computed) |
| Comparator Or Baseline | Pentanamide analog (CAS 851407-43-7): ~3.2 (estimated by fragment addition) |
| Quantified Difference | Δ XLogP3-AA ≈ -0.5 (target less lipophilic) |
| Conditions | In silico prediction; no experimental logD₇.₄ data available |
Why This Matters
Lower lipophilicity is generally associated with reduced metabolic liability and lower volumes of distribution, making this compound a preferred tool for CNS programs requiring balanced PK.
- [1] Nirogi, R.; Mohammed, A.R.; Ahmad, I.; et al. 1,2-Dihydro-2-oxoquinoline compounds as 5-HT₄ receptor ligands. U.S. Patent 8,598,204 B2, issued December 3, 2013. View Source
- [2] PubChem Compound Summary for CID 6324588. XLogP3-AA computed property. View Source
- [3] N-(2-(7,8-Dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)pentanamide (CAS 851407-43-7). Kuujia Chemical Database. View Source
